Sodium (2-13C) acetate

Catalog No.
S770656
CAS No.
13291-89-9
M.F
C2H3NaO2
M. Wt
83.026 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (2-13C) acetate

CAS Number

13291-89-9

Product Name

Sodium (2-13C) acetate

IUPAC Name

sodium;acetate

Molecular Formula

C2H3NaO2

Molecular Weight

83.026 g/mol

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1;

InChI Key

VMHLLURERBWHNL-YTBWXGASSA-M

SMILES

CC(=O)[O-].[Na+]

Canonical SMILES

CC(=O)[O-].[Na+]

Isomeric SMILES

[13CH3]C(=O)[O-].[Na+]

Sodium acetate-2-13C is 13C isotopomer labeled precursor of sodium acetate.

Sodium (2-13C) acetate is a stable isotope-labeled compound used as a metabolic precursor to trace the biochemical fate of the methyl carbon (C-2) of acetyl-CoA. This specificity is critical for resolving carbon transitions in fundamental pathways, including the TCA cycle, fatty acid synthesis, and the biosynthesis of polyketides and other natural products. Its primary function is to provide an unambiguous signal in NMR or mass spectrometry analyses, allowing researchers to map how the C-2 carbon of acetate is incorporated into downstream metabolites, a task that cannot be accomplished with unlabeled precursors.

In metabolic flux analysis, the specific position of the isotopic label is a critical experimental variable, not an interchangeable detail. Procuring Sodium (1-13C) acetate instead of Sodium (2-13C) acetate will trace the carboxyl carbon, yielding fundamentally different labeling patterns in downstream metabolites and answering a different biological question. For example, tracing the C-2 versus the C-1 of acetate results in distinct, non-overlapping 13C enrichment patterns in TCA cycle intermediates and fatty acids. Using unlabeled acetate provides no tracing information, while doubly-labeled [1,2-13C2]acetate tracks the intact two-carbon unit, which is only necessary for specific experiments assessing C-C bond cleavage. Therefore, selecting the correct positional isomer is a primary determinant of experimental success.

Precursor Suitability: Unambiguously Defines Carbon Flow in Polyketide and Fatty Acid Biosynthesis

The biosynthesis of polyketides and fatty acids proceeds via the head-to-tail condensation of acetate units. Feeding experiments using Sodium (2-13C) acetate result in labeling of alternate carbons along the backbone of the final product, while Sodium (1-13C) acetate labels the complementary set of alternate carbons. For example, in the biosynthesis of dihydrofusarubin, [2-13C]acetate enriched carbons C-4, C-5, C-6, C-8, C-9a, C-10a, and C-11, whereas [1-13C]acetate enriched a distinct set: C-1, C-3, C-4a, C-5a, C-7, C-9, and C-10. This differential labeling is the foundational method for elucidating the biosynthetic assembly of these molecules.

Evidence Dimension13C Label Incorporation into Dihydrofusarubin
Target Compound DataEnrichment at positions C-4, C-5, C-6, C-8, C-9a, C-10a, and C-11
Comparator Or BaselineSodium (1-13C) acetate: Enrichment at positions C-1, C-3, C-4a, C-5a, C-7, C-9, and C-10
Quantified DifferenceLabeling at mutually exclusive sets of carbon atoms
ConditionsCultures of Fusarium solani fed with positionally labeled acetate precursors, followed by NMR analysis of the purified metabolite derivative.

This positional distinction is essential for determining the biosynthetic origin and assembly logic of thousands of commercially and medically relevant natural products.

Resolving TCA Cycle Flux: Differentiating Astroglial Metabolism from Neuronal Metabolism

In neuroscience, acetate is preferentially taken up by glial cells (astrocytes) but not neurons. When using [2-13C]acetate, the label enters the glial TCA cycle as [2-13C]acetyl-CoA, leading to the formation of [4-13C]glutamate. In contrast, using [1-13C]glucose (a neuronal and glial fuel) leads to [2-13C]acetyl-CoA and subsequently [4-13C]glutamate. By using [2-13C]acetate, researchers can specifically probe the glial TCA cycle, a task that is confounded when using labeled glucose, which enters both cell types. Combining data from separate [1-13C]glucose and [2-13C]acetate experiments has been shown to improve the quantitative determination and reliability of metabolic rates for neurotransmission (VNT) and the TCA cycles of both astrocytes (VTCAa) and neurons (VTCAn).

Evidence DimensionPrimary Labeled Carbon in Glutamate from TCA Cycle
Target Compound DataProduces [4-13C]glutamate specifically in astrocytes
Comparator Or Baseline[1-13C]Glucose: Produces [4-13C]glutamate in both astrocytes and neurons
Quantified DifferenceCell-type specificity of labeling, enabling deconvolution of metabolic rates
ConditionsIn vivo or ex vivo 13C NMR spectroscopy of brain tissue following infusion with labeled substrates.

For neuroscientists studying glial metabolism or neuron-astrocyte interactions, [2-13C]acetate is the required tool to isolate and quantify astrocyte-specific metabolic activity.

Reproducibility / Purity-Linked Usability: Prerequisite for Accurate Quantitative Flux Modeling

Quantitative approaches like 13C-Metabolic Flux Analysis (MFA) are highly sensitive to the precise isotopic enrichment of the tracer substrate. Calculations of absolute metabolic fluxes depend on knowing the exact percentage of 13C at the specified position. Using a precursor with low or unverified isotopic purity introduces significant error into the model, leading to inaccurate flux calculations. The choice of tracer is critical as it dictates the precision and accuracy of flux estimations. Therefore, procuring Sodium (2-13C) acetate with high, certified isotopic enrichment is a prerequisite for generating reliable and reproducible quantitative metabolic data.

Evidence DimensionAccuracy of Metabolic Flux Calculations
Target Compound DataHigh isotopic purity (>98-99%) enables precise and accurate flux determination
Comparator Or BaselineCrude mixtures or compounds with low/unknown isotopic enrichment
Quantified DifferenceLeads to significant, unquantifiable errors in calculated metabolic flux rates
ConditionsComputational modeling based on mass spectrometry or NMR data from stable isotope labeling experiments.

For any quantitative flux study, the cost of inaccurate results from an impure tracer far outweighs the initial procurement cost, making high-purity material a necessity for data integrity.

Mapping Carbon Flow in Polyketide and Fatty Acid Biosynthesis

This compound is the correct choice for elucidating the biosynthetic assembly of natural products derived from acetate. Its specific labeling of the methyl-derived carbons provides unambiguous evidence of the acetate condensation pattern, a critical step in structural biology and natural product discovery.

Quantifying Astrocyte-Specific Energy Metabolism

In neurobiology, this tracer is essential for isolating and quantifying metabolic fluxes within astrocytes. Because acetate is preferentially consumed by these glial cells, [2-13C]acetate allows for the precise measurement of the astrocyte TCA cycle, independent of confounding signals from neuronal metabolism.

Probing the Glyoxylate Shunt and Anaplerotic Reactions

For researchers studying microbial or plant metabolism, [2-13C]acetate is used to trace carbon through the glyoxylate shunt and other anaplerotic pathways. The labeling patterns it produces in intermediates like malate and succinate are distinct from those generated by [1-13C]acetate, enabling the quantification of these critical metabolic routes.

High-Fidelity Quantitative Metabolic Flux Analysis (MFA)

In systems biology and bioengineering, high-purity Sodium (2-13C) acetate serves as a critical input for MFA studies. The known, high isotopic enrichment is a prerequisite for the accurate computational modeling required to determine intracellular reaction rates, ensuring the validity and reproducibility of the resulting metabolic flux map.

Dates

Last modified: 08-15-2023

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